![molecular formula C7H9N3O2S B2988157 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one CAS No. 2198914-09-7](/img/structure/B2988157.png)

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

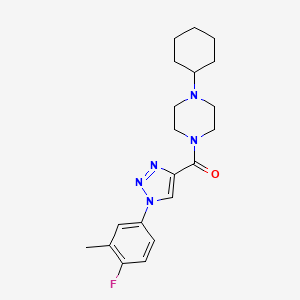

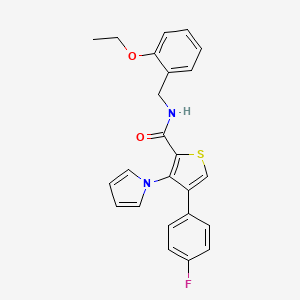

“3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one oxygen atom, two carbon atoms, and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of different physicochemical and analytical means . The exact synthesis process for “3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one” is not specified in the available resources.Wissenschaftliche Forschungsanwendungen

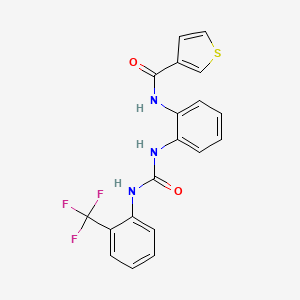

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory effects. For example, certain derivatives have demonstrated inhibition in paw edema comparable to indomethacin, a well-known anti-inflammatory drug .

Antimicrobial Activity

Novel compounds synthesized from 1,3,4-thiadiazole derivatives have been studied for their potential to exhibit significant antimicrobial activity against various pathogens .

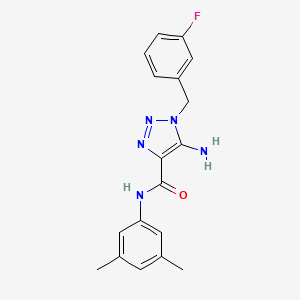

Anticancer Potential

Some 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, including leukemia and cervical carcinoma cells .

Synthesis of Antimicrobial Agents

New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antimicrobial agents .

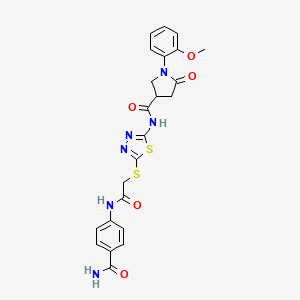

Broad Spectrum Antipathogenic Activity

The thiadiazole ring has shown a broad spectrum of activity against various pathogens, prompting extensive research into the synthesis of new antibacterial and antifungal agents .

Antioxidant Potential

Certain thiadiazole derivatives have demonstrated significant antioxidant potential in addition to their anticancer properties .

Wirkmechanismus

Target of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets with distinct affinities .

Mode of Action

1,3,4-thiadiazole derivatives have been found to disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

One study suggests that a 2-amino-1,3,4-thiadiazole derivative inhibits the extracellular signal-regulated kinase pathway, leading to cell cycle arrest in human non-small lung carcinoma cells .

Pharmacokinetics

The sulfur atom of the thiadiazole ring in similar compounds has been noted to improve liposolubility, allowing these compounds to easily cross cellular membranes .

Result of Action

1,3,4-thiadiazole derivatives have been found to possess a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in medium polarizability can induce effects of keto/enol tautomerism in 1,3,4-thiadiazole analogues . .

Eigenschaften

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-4-9-10-7(13-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWGCCMFAACMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone](/img/structure/B2988089.png)

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)